Terbumeton is a diamino-1,3,5-triazine compound with the chemical formula and a molecular weight of 225.29 g/mol. Its IUPAC name is 2-N-tert-butyl-4-N-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine. This compound serves primarily as an agrochemical herbicide, targeting sensitive weeds by inhibiting their photosynthesis process. Terbumeton is characterized by its structural modifications, including a methoxy group at position 6 of the triazine ring, which contributes to its biological activity and herbicidal properties .
The primary metabolic pathways for terbumeton include the formation of major metabolites such as terbumeton-desethyl, terbumeton-2-hydroxy, and terbumeton-deisopropyl, which are important for understanding its environmental persistence and biological effects.
Terbumeton exhibits significant biological activity as a herbicide. Its mode of action involves:
The synthesis of terbumeton typically involves several key steps:
These synthetic routes are designed to optimize yield and purity while minimizing environmental impact.
Terbumeton is primarily used as a herbicide in agricultural practices. Its applications include:
Studies on terbumeton's interactions reveal important insights into its ecological effects:
These studies highlight the need for careful management of terbumeton usage to mitigate environmental risks.
Several compounds share structural similarities with terbumeton, particularly within the triazine class. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Terbuthylazine | Diamino-1,3,5-triazine | Known for its strong herbicidal activity; often compared due to similar action mechanisms. |
Isoproturon | Urea derivative | Different mechanism targeting photosynthesis but shares some metabolic pathways with terbumeton. |
Atrazine | Chlorinated triazine | Widely used herbicide with similar action but differs in environmental fate and toxicity profiles. |
Terbumeton stands out due to its specific targeting mechanism and unique structural modifications that influence its biological activity and environmental behavior .
Parameter | Experimental Value | Method/Source |
---|---|---|
Melting onset | 123.5 °C ± 0.5 °C [1] | Differential scanning calorimetry |
Normal melting point (Tfus) | 396.7 K (123.5 °C) [1] | DSC, single scan |
Experimental boiling point (at 760 mmHg) | 366.8 °C (estimate) [1] | Calculated by Joback method, no lab data available |
Glass-transition behavior | Not detected to 25 °C below Tf (amorphous content < 2%) [1] | Modulated DSC |
Enthalpy of fusion (ΔHfus) | 33.6 kJ mol⁻¹ (± 0.2 kJ mol⁻¹) [2] | Extrapolated from NIST mass-balance calorimetry |
Terbumeton remains crystalline up to its fusion point, exhibiting no solid–solid polymorphic changes in the range 25–120 °C. The moderately high ΔHfus places it in the third quartile of triazine herbicides, indicating elevated lattice cohesion relative to atrazine (ΔHfus ≈ 29 kJ mol⁻¹) [3] [2]. Thermal gravimetric analysis under nitrogen reveals an onset of mass loss at 274 °C with a major decomposition peak at 302 °C, confirming suitability for typical agro-processing temperatures (< 200 °C).
Temperature | Vapour Pressure | Comment |
---|---|---|
25 °C | 4.68 × 10⁻⁴ Pa [4] | Static method; classifies as non-volatile |
40 °C | 1.1 × 10⁻³ Pa [4] | Extrapolated via Antoine constants |
A sub-milliPascal vapour pressure corroborates negligible atmospheric volatilisation risk and explains the compound’s long-range mobility being governed primarily by particle sorption and water transport rather than gas-phase drift.
Medium (pH 7) | Solubility | Reference |
---|---|---|
Deionised water (20 °C) | 0.13 g L⁻¹ [1] | Shake-flask, HPLC quantification |
Buffered water (25 °C, 0.01 M phosphate) | 0.12 g L⁻¹ ± 0.01 [5] | Duplicate assays |
Methanol | Miscible (> 300 g L⁻¹) [6] | SDS specification |
Acetone | Miscible (> 400 g L⁻¹) [4] | AERU database |
n-Octanol | 90 g L⁻¹ [4] | Shake-flask |
Terbumeton’s water solubility surpasses that of the chlorine-bearing congener terbuthylazine (≈ 0.008 g L⁻¹) [7], a difference attributed to its methoxy group which elevates polarity and lowers lattice energy after dissolution.
δd (MPa½) | δp (MPa½) | δh (MPa½) | Total δt |
---|---|---|---|
17.0 | 6.4 | 5.3 | 18.6 |
Predictive COSMO-RS modelling places terbumeton between class II and class III agrochemicals, suggesting compatibility with esterified seed oils yet limited miscibility with aliphatic hydrocarbons.
Matrix | λirr (nm) | Photolysis Half-Life (t½) | Quantum Yield (Φ254 nm) |
---|---|---|---|
Ultrapure water, 254 nm low-pressure Hg | 254 | 9.9 h ± 1.2 | 0.012 ± 0.002 [13] [14] |
Surface water (DOC 4 mg L⁻¹), simulated sunlight | 290–400 | 71 h [15] | nd |
Photolytic decay follows pseudo-first-order kinetics with apparent kphoto = 0.070 h⁻¹ in sterile water. Dissolved organic carbon lengthens half-life seven-fold by screening. Identified primary products include N-desethyl-terbumeton and hydroxy-terbumeton, mirroring dealkylation sequences reported for other triazines [15].
TiO₂-P25 suspensions (0.5 g L⁻¹) irradiated under AM 1.5G light accelerated transformation by an order of magnitude, reaching 90% conversion in 2 h [16]. Hydroxyl radical scavenging (tert-butanol 0.1 M) reduced the rate > 80%, implicating OH- as the key oxidant.
Peak λmax | ε (M⁻¹ cm⁻¹) | Electronic Transition |
---|---|---|
223 nm | 26,300 [17] | π–π* (triazine ring) |
273 nm (shoulder) | 4,950 [18] | n–π* (methoxy lone pair → ring) |
The intense π–π* band underpins rapid 254 nm photolysis, whereas diminished absorption above 300 nm explains persistence under solar wavelengths. Substituting chlorine (terbuthylazine) for methoxy shifts λmax +3 nm but halves ε, demonstrating substituent modulation of chromophore strength.
Electron-ionisation mass spectra feature a base peak at m/z 172 (triazine core + C₄H₈), with retention index 1,721 on a semi-non-polar 5% phenyl phase [18]. These identifiers support high-throughput multimethod residue analyses and library confirmation.
Irritant;Environmental Hazard